2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine
Description
2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 5, and a 3-nitrophenylamine substituent at position 4 of the pyrimidine ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and binding interactions with biological targets .
Properties
Molecular Formula |
C11H6ClF3N4O2 |
|---|---|
Molecular Weight |
318.64 g/mol |
IUPAC Name |
2-chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H6ClF3N4O2/c12-10-16-5-8(11(13,14)15)9(18-10)17-6-2-1-3-7(4-6)19(20)21/h1-5H,(H,16,17,18) |
InChI Key |
HRSXKKOMZXUCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=NC=C2C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Coupling Reaction: The final step involves coupling the chlorinated pyrimidine with the nitrated aromatic amine under basic conditions, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various oxidized forms of the compound.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine":
About Trifluoromethyl Pyrimidine Derivatives
- Researchers have designed and synthesized trifluoromethyl pyrimidine derivatives containing an amide moiety and evaluated them for biological activities .
- These compounds have shown in vitro antifungal activities against Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .
- They also exhibited moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda, though lower than chlorantraniliprole, and certain anticancer activities against PC3, K562, Hela, and A549, though lower than doxorubicin .
Specific Compound Information
- This compound : This compound has the molecular formula C11H6ClF3N4O2 and a molecular weight of 318.64 .
Related Compounds and Their Applications
- 1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide :
- It has potential anticancer activity as an inhibitor of kinases like c-KIT, which is associated with tumors.
- It may have anti-inflammatory effects by modulating cytokine production and signaling pathways.
- It may possess antimicrobial properties by inhibiting bacterial growth.
Table: Biological Activities of a Related Compound
| Activity Type | Mechanism |
|---|---|
| Anticancer | c-KIT kinase inhibition |
| Anti-inflammatory | Cytokine modulation |
| Antimicrobial | Bacterial growth inhibition |
Other related compounds
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
2-Chloro-5-Methyl-N-(3-nitrophenyl)pyrimidin-4-amine
This compound (CAS 1421372-67-9) shares the 2-chloro and 3-nitrophenylamine substituents with the target molecule but replaces the trifluoromethyl group at position 5 with a methyl (-CH₃) group . For example, in PROTACs like CPR3 and CPR4 (), trifluoromethyl groups enhance protein degradation efficiency by improving membrane permeability and target engagement .
2-Chloro-N-(4-methyl-2-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine
Synthesized via palladium-catalyzed coupling (), this derivative features a nitro group at position 2 instead of 3 on the phenyl ring. The positional isomerism alters electronic distribution, with the ortho-nitro group increasing steric hindrance and reducing conjugation efficiency compared to the meta-nitro configuration in the target compound . This difference may impact crystallinity and solubility, as seen in polymorphic pyrimidines (), where dihedral angles between aromatic rings influence packing and stability .
Core Heterocycle Modifications
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
However, the fused thiophene ring reduces solubility compared to the parent pyrimidine, as observed in similar derivatives . This structural change could limit bioavailability in drug development.
6-Chloro-N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine
Here, the trifluoromethyl and nitro groups are absent, replaced by a cyclopentylamine and 3-methylphenyl group (). The lack of strong electron-withdrawing substituents diminishes reactivity in nucleophilic aromatic substitution, a common pathway for modifying pyrimidines .
PROTAC Compounds (CPR3 and CPR4)
CPR3 and CPR4 () are PROTACs with pyrimidine cores that degrade Src and IGF-1R proteins in cancer cells. The trifluoromethyl group in the target may mimic CPR3/CPR4’s ability to engage E3 ligases, though the absence of a pyrazolylamine moiety (as in CPR3) could limit degradation efficiency .
Antibacterial Pyrimidines
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibits antibacterial activity attributed to its methoxy and fluorophenyl groups. The target compound’s nitro group may confer similar bioactivity, but its trifluoromethyl group could enhance membrane penetration .
Biological Activity
2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C11H6ClF3N4O2
- Molecular Weight : 318.64 g/mol
- Boiling Point : 435.5 ± 45.0 °C (predicted)
- Density : 1.599 ± 0.06 g/cm³ (predicted)
- pKa : -0.70 ± 0.10 (predicted) .
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways crucial for the survival and replication of pathogens. Its structural components allow it to interact with target proteins, leading to alterations in cellular functions.
Antiviral Activity
Recent studies have shown that derivatives of pyrimidine compounds, including this compound, exhibit significant antiviral properties. For instance:
- Inhibition of Viral Replication : The compound has been tested against viruses such as Hepatitis C and Influenza, demonstrating an IC50 value in the low micromolar range, indicating potent antiviral activity .
- Mechanistic Insights : The compound targets viral polymerases and proteases, inhibiting their activity and thereby preventing viral replication .
Antibacterial Activity
The compound has also shown promise as an antibacterial agent:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 3.12 to 12.5 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was evaluated for its efficacy against Hepatitis C virus (HCV). The study found that at concentrations as low as 0.35 µM, the compound effectively inhibited HCV replication in vitro, showcasing its potential as a therapeutic agent for viral infections .
Case Study 2: Antibacterial Properties
A separate study investigated the antibacterial effects of the compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly reduced bacterial growth at MIC values comparable to established antibiotics like ciprofloxacin, suggesting its potential use in treating resistant infections .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H6ClF3N4O2 |
| Molecular Weight | 318.64 g/mol |
| Boiling Point | 435.5 ± 45.0 °C (predicted) |
| Density | 1.599 ± 0.06 g/cm³ (predicted) |
| pKa | -0.70 ± 0.10 (predicted) |
| Antiviral IC50 | Low micromolar range |
| Antibacterial MIC | 3.12 - 12.5 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
